4-Bromo-2-fluorotoluene
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-fluorotoluene-related compounds typically involves multiple reaction steps, including diazonium salt substitution, reduction reactions, and the Schiemann reaction. For instance, the synthesis of 2-Bromo-6-fluorotoluene, a related compound, is achieved from 2-Amino-6-nitrotoluene with a yield of 51.8% (Li Jiang-he, 2010).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorotoluene and its derivatives have been extensively studied using various spectroscopic methods. The absorption spectra of similar compounds, like 2-Fluoro-4-bromo toluenes, have been investigated in the ultraviolet region, revealing insights into their electronic transitions (C. D. Dwivedi & S. Sharma, 1974).
Chemical Reactions and Properties
4-Bromo-2-fluorotoluene undergoes various chemical reactions, forming different derivatives. For example, a reaction involving Ullmann coupling of 3-bromo-4-fluorotoluene and phenol leads to the synthesis of 4-Fluoro-3-phenoxytoluene (Zhao Wenxian et al., 2004). Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene showcases the compound's versatility in chemical transformations (Chen Bing-he, 2008).
Physical Properties Analysis
The physical properties of 4-Bromo-2-fluorotoluene derivatives, such as their electronic absorption spectra, have been studied to understand their electronic and vibrational states. The study of different derivatives provides insights into the physical characteristics of these compounds (C. D. Dwivedi & S. Sharma, 1974).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-fluorotoluene and its derivatives can be understood through various reactions they undergo. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction and diazotization reactions highlights the chemical reactivity of these compounds (Xue Xu, 2006).
Scientific Research Applications
Synthesis Applications
4-Bromo-2-fluorotoluene is used as an intermediate in various chemical syntheses. For instance, it is used in the preparation of 2-Bromo-6-Fluorotoluene, an important medical intermediate, through reactions like the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction (Li Jiang-he, 2010). Additionally, it serves as a precursor in the synthesis of 4-Fluoro-3-phenoxytoluene through the Ullmann coupling reaction (Zhao Wenxian et al., 2004), and in creating Methyl 4-Bromo-2-methoxybenzoate (Chen Bing-he, 2008).
Spectroscopic Studies
In spectroscopy, 4-Bromo-2-fluorotoluene is studied for its electronic absorption spectra in the ultraviolet region. These studies provide insights into molecular transitions and structures (C. Dwivedi & S. Sharma, 1974).
Radiosynthesis and Imaging
4-Bromo-2-fluorotoluene is also explored in the field of radiosynthesis. For instance, it's used in the radiosynthesis of [F-18]fluoxetine, which potentially serves as a radiotracer for serotonin reuptake sites (M. K. Das & J. Mukherjee, 1993).
Catalysis and Green Chemistry
In catalysis, 4-Bromo-2-fluorotoluene is involved in Suzuki-Miyaura C-C coupling reactions, a critical process in green chemistry for synthesizing fluorinated biphenyl derivatives (Roghayeh Sadeghi Erami et al., 2017). It also plays a role in vapor phase oxidation studies over vanadia-titania catalysts, providing insights into selective production of chemicals (S. Maurya et al., 2005).
Pharmaceutical Analysis
In pharmaceutical analysis, it is used as a reference in the determination of carboxylic acid salts in drugs by high-performance liquid chromatography (R. Gatti et al., 1996).
Safety And Hazards
4-Bromo-2-fluorotoluene is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
Future Directions
The market prospects for 4-Bromo-2-fluorotoluene are promising, with high demand in the pharmaceutical, agrochemical, organic intermediate, and electronic industries . The 4-Bromo-2-fluorotoluene market is forecasted to undergo substantial growth between 2024 and 2031, driven by multiple factors such as technological advancements, heightened demand for 4-Bromo-2-fluorotoluene, and supportive government policies .
properties
IUPAC Name |
4-bromo-2-fluoro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVUQSAJMLFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199411 | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorotoluene | |
CAS RN |
51436-99-8 | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51436-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051436998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVQ369UZC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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